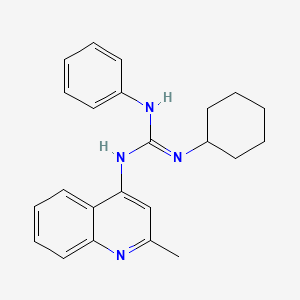
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a guanidine group attached to a cyclohexyl ring, a quinoline moiety, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl and phenyl groups. Common reagents used in these reactions include cyclohexylamine, phenyl isocyanate, and quinoline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds. Substitution reactions can lead to the formation of various substituted guanidine derivatives.
科学的研究の応用
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-(1,3,4-thiadiazol-2-yl)
- 2-cyclohexyl-1-(2-methylquinolin-4-yl)guanidine
Uniqueness
Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
72042-09-2 |
|---|---|
分子式 |
C23H26N4 |
分子量 |
358.5 g/mol |
IUPAC名 |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-phenylguanidine |
InChI |
InChI=1S/C23H26N4/c1-17-16-22(20-14-8-9-15-21(20)24-17)27-23(25-18-10-4-2-5-11-18)26-19-12-6-3-7-13-19/h2,4-5,8-11,14-16,19H,3,6-7,12-13H2,1H3,(H2,24,25,26,27) |
InChIキー |
LCDXWTNJOFQYLS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


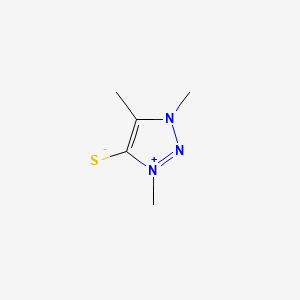
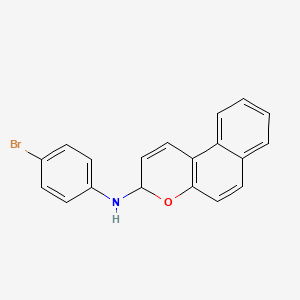
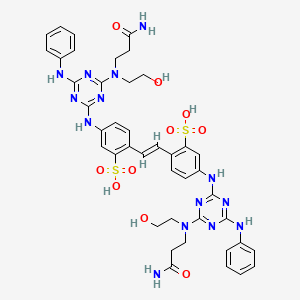
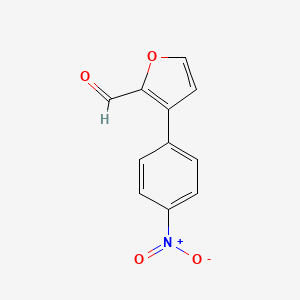
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
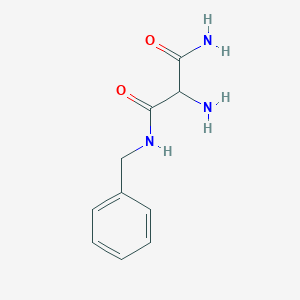
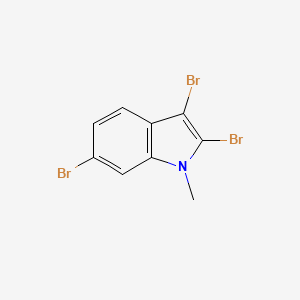
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)


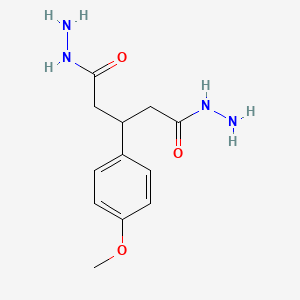
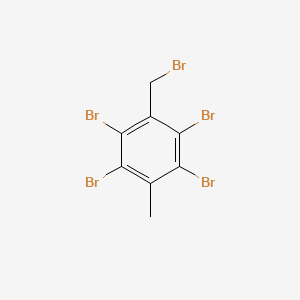

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
